2-Oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride
Description
2-Oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride is a spirocyclic compound featuring a unique bicyclic structure with oxygen and nitrogen atoms at specific positions. Its hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical applications. The compound has been explored as a scaffold for multitarget ligands, particularly in pain management (dual µ-opioid receptor agonists/σ1 receptor antagonists) and cardiovascular therapeutics .
Properties
Molecular Formula |
C8H15ClN2O2 |
|---|---|
Molecular Weight |
206.67 g/mol |
IUPAC Name |
2-oxa-4,9-diazaspiro[5.5]undecan-3-one;hydrochloride |
InChI |
InChI=1S/C8H14N2O2.ClH/c11-7-10-5-8(6-12-7)1-3-9-4-2-8;/h9H,1-6H2,(H,10,11);1H |
InChI Key |
FXHWZWDRFVUSHX-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12CNC(=O)OC2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing both oxygen and nitrogen atoms. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety and environmental controls to manage any hazardous by-products .
Chemical Reactions Analysis
Types of Reactions
2-Oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride are often used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol .
Scientific Research Applications
2-Oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Modifications and Activity Trends
The spiro[5.5]undecane core allows diverse substitutions at positions 4, 9, and adjacent atoms. Key analogues and their pharmacological profiles are summarized below:
Key Structural Insights
- Position 4 Modifications :
- Position 9 Modifications :
- Ring Size and Heteroatoms :
ADME Properties
Commercial Availability
- Building Blocks : Fluorobenzyl and cyclohexyl derivatives (e.g., BLD Pharm’s BD571262) are marketed as intermediates for drug discovery .
Biological Activity
2-Oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various applications.
- Chemical Formula : C8H15ClN2O2
- CAS Number : 1638221-39-2
- Molecular Weight : 206.67 g/mol
- Physical Form : Typically appears as a light yellow solid .
Research indicates that this compound exhibits dual pharmacological activity targeting both sigma receptors and mu-opioid receptors (MOR). This dual action is significant as it may contribute to its therapeutic effects in pain management and neurological disorders .
Pharmacological Effects
- Analgesic Properties : The compound has shown promise in alleviating pain through its interaction with opioid receptors, which are crucial in pain modulation.
- Neuroprotective Effects : Studies suggest that it may offer protective benefits against neurodegenerative conditions by modulating neuroinflammation and oxidative stress pathways.
- Antidepressant Activity : Preliminary data indicate potential antidepressant effects, possibly linked to its action on sigma receptors, which are implicated in mood regulation.
Study 1: Analgesic Efficacy
A study conducted on animal models demonstrated that administration of this compound resulted in a significant reduction in pain response compared to control groups. The analgesic effect was noted to be dose-dependent, suggesting a potential therapeutic window for clinical application.
Study 2: Neuroprotection
In vitro studies revealed that the compound could reduce neuronal cell death induced by oxidative stress. The mechanism was attributed to the activation of antioxidant pathways and inhibition of pro-inflammatory cytokines.
Study 3: Behavioral Assessment
Behavioral assessments in rodent models indicated that the compound may possess anxiolytic properties, with treated subjects displaying reduced anxiety-like behaviors in standard tests such as the elevated plus maze.
Data Table: Summary of Biological Activities
| Activity | Mechanism | Findings |
|---|---|---|
| Analgesic | Mu-opioid receptor agonism | Significant pain reduction in animal models |
| Neuroprotective | Antioxidant activity | Reduced cell death under oxidative stress |
| Antidepressant | Sigma receptor modulation | Potential mood improvement in behavioral tests |
| Anxiolytic | Central nervous system effects | Decreased anxiety-like behaviors observed |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-Oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride, and how can reaction conditions be optimized?
- The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, 9-substituted analogs are prepared by alkylation of the spirocyclic lactam core with appropriate electrophiles (e.g., indole derivatives or benzodioxan groups) . Optimization includes adjusting solvent polarity (e.g., DMF or dichloromethane), temperature (25–80°C), and stoichiometry of reagents to enhance yield and purity. Monitoring via TLC or HPLC is critical to track intermediate formation .
Q. How can the structure of this spirocyclic compound be confirmed using spectroscopic methods?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to verify the spirocyclic framework. Key signals include the lactam carbonyl (δ ~170 ppm in ¹³C NMR) and the distinct splitting patterns of protons adjacent to the oxygen and nitrogen atoms .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns consistent with the spiro architecture .
- Infrared (IR) Spectroscopy: The lactam carbonyl stretch (~1650–1700 cm⁻¹) and ether C-O vibrations (~1100 cm⁻¹) provide additional structural validation .
Q. What are the recommended storage conditions and stability considerations for this compound?
- Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis of the lactam ring. Desiccants (e.g., silica gel) should be used to avoid moisture-induced degradation. Stability tests under accelerated conditions (40°C/75% RH) suggest a shelf life of >12 months when properly stored .
Advanced Research Questions
Q. How do substitutions at the 9-position influence the compound’s pharmacological activity, and what are the structure-activity relationship (SAR) trends?
- Substitutions at the 9-position significantly modulate antihypertensive activity. For example:
- 9-(2-Indol-3-ylethyl): Exhibits potent α₁-adrenoceptor blockade (ED₅₀ ~0.1 mg/kg in SHR models) due to enhanced receptor binding via π-π stacking .
- Bulky alkyl/aryl groups (e.g., cyclohexyl): Reduce activity by sterically hindering receptor interactions .
- Polar groups (e.g., hydroxyethyl): Improve solubility but may decrease blood-brain barrier penetration .
Q. What strategies resolve contradictory data in pharmacological evaluations, such as discrepancies between in vitro and in vivo efficacy?
- Bioavailability assessment: Measure plasma protein binding and metabolic stability (e.g., liver microsome assays) to identify poor in vivo exposure .
- Metabolite profiling: Use LC-MS/MS to detect active/inactive metabolites that may explain efficacy gaps .
- Dose-response recalibration: Adjust dosing regimens in animal models to account for species-specific pharmacokinetics .
Q. How can synthetic byproducts or impurities be identified and minimized during scale-up?
- Byproduct analysis: Use preparative HPLC or GC-MS to isolate and characterize impurities (e.g., ring-opened analogs or unreacted intermediates) .
- Process optimization: Implement flow chemistry to control exothermic reactions and reduce side products. For example, continuous-flow cyclization improves yield by >15% compared to batch methods .
Q. What comparative studies exist between this compound and structurally related spirocyclic derivatives?
- 3-Oxa-9-azaspiro[5.5]undecane hydrochloride: Shows higher rigidity but lower solubility, limiting its use in aqueous formulations .
- 2,8-Diazaspiro[4.5]decan-3-one derivatives: Exhibit reduced α₁-adrenoceptor affinity due to altered ring strain and nitrogen positioning .
- Spirocyclic ether-lactams: Demonstrate improved metabolic stability over non-spiro analogs in pharmacokinetic studies .
Methodological Resources
- Key references for synthesis and SAR: Clark et al. (1983) provide foundational protocols for alkylation and pharmacological screening .
- Analytical protocols: Bruker GC-MS and NMR methods ( ) are recommended for structural elucidation.
- Safety handling: Follow MedChemExpress guidelines for PPE and waste disposal ( ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
